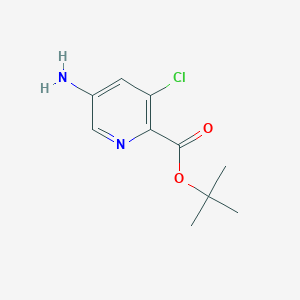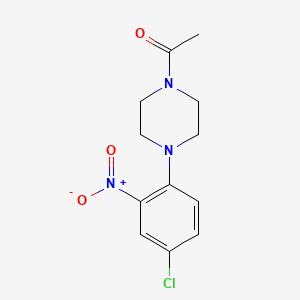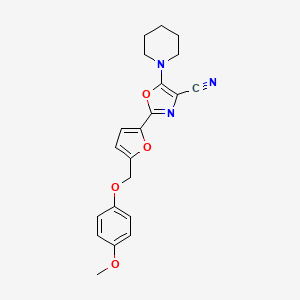
N,3,5-trimethyl-N-phenyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,3,5-trimethyl-N-phenyl-4-isoxazolecarboxamide” is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.267. It is part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of isoxazole derivatives, such as “N,3,5-trimethyl-N-phenyl-4-isoxazolecarboxamide”, often involves eco-friendly synthetic strategies . A common method involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds . This strategy is associated with readily available starting materials, mild conditions, high regioselectivity, and wide scope .Molecular Structure Analysis
The molecular structure of “N,3,5-trimethyl-N-phenyl-4-isoxazolecarboxamide” is defined by its linear formula C13H14N2O2 . The compound has a molecular weight of 230.267.Wissenschaftliche Forschungsanwendungen
AMPK Activation and Its Implications
AMPK (AMP-activated protein kinase) plays a crucial role in cellular energy homeostasis. The study of AMPK activators, such as AICAr (5-Aminoimidazole-4-carboxamide ribonucleoside), has highlighted their significant impact on metabolism, exercise response, and cancer pathogenesis. While initially focused on AMPK activation, research suggests AICAr's effects extend beyond AMPK, indicating a complex interaction with cellular processes (Visnjic et al., 2021).
Supramolecular Chemistry and Polymer Science
Benzene-1,3,5-tricarboxamide (BTA) derivatives have emerged as versatile supramolecular building blocks, utilized in nanotechnology, polymer processing, and biomedical applications. The self-assembly properties of BTAs into nanometer-sized structures offer innovative approaches to materials science (Cantekin et al., 2012).
Antioxidant and Pharmacological Properties
Chlorogenic Acid (CGA) showcases a wide array of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. Its ability to modulate lipid and glucose metabolism has implications for treating metabolic disorders. The comprehensive pharmacological profile of CGA underlines its potential as a natural additive in food and therapeutic products (Naveed et al., 2018).
Photocatalysis and Environmental Applications
The development and application of g-C3N4-based photocatalysts in environmental remediation and energy conversion highlight the growing importance of photocatalytic materials in sustainable technologies. These materials offer promising avenues for water splitting, pollutant degradation, and CO2 reduction, leveraging solar energy for green chemistry solutions (Wen et al., 2017).
Novel Synthetic Opioids and Pharmacology
The emergence of novel synthetic opioids, such as U-drugs and 4-aminocyclohexanols, underscores the ongoing challenges and opportunities in developing new analgesics with reduced abuse potential. Research into these compounds' pharmacology, efficacy, and safety profiles is critical for addressing both therapeutic needs and public health concerns (Sharma et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,3,5-trimethyl-N-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-12(10(2)17-14-9)13(16)15(3)11-7-5-4-6-8-11/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIOGYMESNYJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2606507.png)




![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-bromophenyl)methanone](/img/structure/B2606512.png)





![N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2606521.png)
![1-((4-benzylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one](/img/structure/B2606524.png)